molecular formula C12H19NO B2894422 (2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine CAS No. 2248175-34-8

(2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine

Cat. No.: B2894422
CAS No.: 2248175-34-8
M. Wt: 193.29
InChI Key: NWKJYPKOGVLECG-JTQLQIEISA-N
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Description

(2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine is an organic compound with a complex structure that includes a methoxyphenyl group and a methylbutan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a methoxyphenyl derivative with a suitable alkyl halide, followed by amination to introduce the amine group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step. The final amination step can be achieved using ammonia or an amine source under high-pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to improve reaction rates and selectivity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes waste .

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amine derivatives

    Substitution: Alkylated or acylated amine derivatives

Scientific Research Applications

(2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes or receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, affecting signal transduction and neuronal communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-4-(2-methoxyphenyl)-2-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(9-13)7-8-11-5-3-4-6-12(11)14-2/h3-6,10H,7-9,13H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKJYPKOGVLECG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC1=CC=CC=C1OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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